molecular formula C14H12N2O3S B11790481 2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B11790481
M. Wt: 288.32 g/mol
InChI Key: ZBIVBADFYYFQOA-UHFFFAOYSA-N
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Description

2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, the thiazolo[3,2-a]pyrimidine pharmacophore, is recognized as an isostere of purine, allowing it to interact with various biological targets . Recent scientific investigations have highlighted the potential of this chemical class in developing novel therapeutic agents. Research indicates that thiazolo[3,2-a]pyrimidine derivatives can function as inhibitors of key enzymes . Specifically, structurally similar compounds have been identified as potent inhibitors of Human Immunodeficiency Virus (HIV) Ribonuclease H (RNase H), a validated target for antiretroviral therapy . These inhibitors are proposed to act by chelating magnesium ions at the enzyme's catalytic site, disrupting the viral replication cycle . Furthermore, the thiazolo[3,2-a]pyrimidine scaffold has demonstrated potential in oncology research. Related analogues have shown promising anticancer activity by acting as topoisomerase II (Topo II) inhibitors, leading to DNA damage, cell cycle disruption, and the induction of apoptosis in human cancer cell lines . This multifaceted research value makes this compound a versatile and valuable building block for researchers designing and synthesizing new bioactive molecules for probing disease mechanisms.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-(5-oxo-7-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C14H12N2O3S/c17-12-7-11(9-4-2-1-3-5-9)15-14-16(12)10(8-20-14)6-13(18)19/h1-5,7,10H,6,8H2,(H,18,19)

InChI Key

ZBIVBADFYYFQOA-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=C(N=C2S1)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Azide Cycloaddition and Hydrolysis

The transformation of acetyl chloride to azide 12 is temperature-sensitive, requiring strict control at 0–5°C to prevent decomposition. Cycloaddition with malononitrile proceeds via a [3+2] mechanism, yielding triazole 13 , which is hydrolyzed using 6M HCl at reflux to afford the acetic acid derivative.

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Ethanol reduces yields by 16% compared to acetone in azide formation. Similarly, LiOH in tetrahydrofuran (THF) outperforms other bases in solid-phase cyclization, achieving 98% conversion versus 57% with NaOH.

Comparative Analysis of Methods

Parameter Solution-Phase Solid-Phase
Yield 57–98%75–98%
Purification Column chromatographyResin filtration
Scalability ModerateHigh
Reagent Cost LowModerate

Traditional solution-phase methods offer flexibility in intermediate modification but require extensive purification. Solid-phase synthesis, while costlier, streamlines library generation and is ideal for structure-activity relationship (SAR) studies.

Structural Characterization and Validation

Post-synthesis, the compound is validated via:

  • Mass Spectrometry : Observed m/z 288.0569 (calculated 288.0569 for C₁₄H₁₂N₂O₃S).

  • ¹H NMR : Peaks at δ 7.45–7.25 (phenyl protons), δ 4.15 (thiazoline CH₂), and δ 3.75 (acetic acid CH₂).

  • IR Spectroscopy : Stretches at 1715 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (COOH) .

Chemical Reactions Analysis

Condensation Reactions with Nitrogen Nucleophiles

The acetic acid moiety undergoes condensation with hydrazine derivatives to form hydrazide or hydrazone derivatives. These reactions are typically acid-catalyzed and occur under reflux conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Hydrazone formationThiosemicarbazide, HCl, H₂O, 100°C, 4 hours2-(1-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)ethylidene)hydrazine-1-carbothioamide68%
Semicarbazone synthesisSemicarbazide, ethanol, reflux2-(1-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)ethylidene)semicarbazide72%

Key Findings :

  • The ketone group at position 5 of the thiazolopyrimidine ring facilitates condensation with amines .

  • Products exhibit improved solubility in polar aprotic solvents (e.g., DMSO) .

Functional Group Transformations at the Acetic Acid Side Chain

The carboxylic acid group participates in esterification and amidation reactions, enabling diversification for pharmacological studies.

Reaction TypeReagents/ConditionsProductsYieldReferences
EsterificationSOCl₂, methanol, 0°C → RTMethyl 2-(5-oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate85%
Amide couplingEDCl, HOBt, DIPEA, DCM, RT2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide63%

Mechanistic Insights :

  • Esterification proceeds via acid chloride intermediate formation.

  • Amidation requires activating agents (e.g., EDCl/HOBt) to overcome low nucleophilicity of amines.

Radical-Mediated Coupling Reactions

The thiazolo[3,2-a]pyrimidine core participates in visible-light-driven radical reactions, enabling regioselective functionalization.

Reaction TypeReagents/ConditionsProductsYieldReferences
Aroylationα-Bromodiketones, tetrahydropyrimidine-2-thione, blue LEDs2-Aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines35–93%

Key Observations :

  • Regioselectivity is governed by steric hindrance at the acetyl group .

  • Radical intermediates (S-alkylated open-chain structures) precede cyclization .

Enzymatic Diarylation

Laccase-mediated oxidation enables coupling with catechols, forming hybrid structures with enhanced bioactivity.

Reaction TypeReagents/ConditionsProductsYieldReferences
Ortho-quinone couplingMyceliophthora thermophila laccase, O₂, RTGem-dicatechol-thiazolopyrimidine hybrids40–78%

Applications :

  • Products show potent anticancer activity (IC₅₀ = 9.8–35.9 µM against HT-29 cells) .

  • Reactions proceed via 1,4-addition of active methylene carbon to in situ-generated quinones .

Halogenation and Cyclization

The ketone group undergoes halogenation, enabling further cyclization or substitution.

Reaction TypeReagents/ConditionsProductsYieldReferences
BrominationPCl₅, POCl₃, 80°C3-Bromo-5-oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-2-yl acetic acid58%

Structural Confirmation :

  • Halogenated derivatives confirmed via ¹³C NMR (C-Br signal at δ 90–100 ppm) .

  • Subsequent cyclization forms fused heterocycles (e.g., pyrimidoquinazolinones) .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit tunable bioactivity based on substituents introduced through these reactions:

Derivative TypeBiological ActivityIC₅₀/EC₅₀References
HydrazonesAnticancer (HT-29 cells)12.4 µM
Gem-dicatechol hybridsAntioxidantDPPH scavenging EC₅₀ = 18.7 µM
Aroylated derivativesKinase inhibitionEGFR IC₅₀ = 0.45 nM

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its thiazole-pyrimidine framework allows for the modification and development of derivatives with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolopyrimidine compounds can possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may interact with cellular targets involved in cancer proliferation and survival, warranting further exploration in cancer therapeutics.

Medicine

There is ongoing research into the therapeutic potential of this compound for treating various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development in areas such as:

  • Inflammatory Diseases : The compound's interaction with inflammatory pathways could lead to novel anti-inflammatory agents.
  • Neurological Disorders : Investigations into its neuroprotective effects are being conducted to assess its viability in treating neurodegenerative diseases.

Industry

In industrial applications, this compound is explored for developing new materials with specific properties such as:

  • Conductivity : Its unique electronic properties may be harnessed in the fabrication of conductive polymers.
  • Fluorescence : The compound's structural characteristics could be utilized in creating fluorescent materials for sensors and imaging applications.

Similar Compounds

Compound TypeDescription
Thiazolopyrimidine DerivativesSimilar core structure but different substituents.
Pyrimidine DerivativesCompounds with a pyrimidine core without the thiazole ring.
Thiazole DerivativesCompounds featuring a thiazole ring without the pyrimidine moiety.

Uniqueness

The distinct combination of thiazole and pyrimidine rings in this compound contributes to its unique chemical reactivity and biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Modifications at Position 7 (Phenyl Group)

The phenyl group at position 7 is a key structural feature. Comparisons with analogs include:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target compound Phenyl ~283.3 Enhanced aromatic interactions
2-(5-Oxo-7-propyl-...)acetic acid Propyl 254.3 Increased lipophilicity
2-(5-Oxo-7-isopropyl-...)acetic acid Isopropyl 254.3 Steric bulk, metabolic stability
2-(5-Oxo-7-(4-methoxyphenyl)-...) 4-Methoxyphenyl ~313.3 Electron-donating group improves reactivity

Modifications at Position 3 (Acetic Acid Moiety)

The acetic acid group is critical for solubility and intermolecular interactions:

Compound Name Position 3 Substituent Molecular Weight (g/mol) Functional Impact Reference ID
Target compound Acetic acid ~283.3 Hydrogen bonding, solubility
2-(5-Oxo-...)-N-(pyridin-2-ylmethyl)acetamide Acetamide 302.35 Reduced acidity, enhanced bioactivity
{[(5-Oxo-...)methyl]thio}acetic acid Thioacetic acid 256.3 Increased reactivity (thiol group)

Key Insight : Conversion to acetamide () retains hydrogen-bonding capacity but reduces ionization, which may enhance blood-brain barrier penetration.

Core Ring Modifications

Variations in the fused ring system alter conformational flexibility and electronic properties:

Compound Name Core Structure Modification Molecular Weight (g/mol) Impact Reference ID
Target compound Thiazolo[3,2-a]pyrimidine ~283.3 Planar structure for π-π stacking
(5-Oxo-...hexahydrocyclopenta[d]...) Cyclopenta-fused ring 252.29 Reduced ring strain, altered bioactivity
Ethyl 7-methyl-2-(fluorobenzylidene)-... Benzylidene substituent ~424.4 Enhanced metabolic stability

Fluorobenzylidene derivatives () exhibit improved stability due to fluorine’s electronegativity .

Biological Activity

2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12N2O3S
  • Molecular Weight : 288.32 g/mol
  • IUPAC Name : 2-(5-oxo-7-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
  • SMILES Notation : C1C(N2C(=O)C=C(N=C2S1)C3=CC=CC=C3)CC(=O)O

These properties indicate a complex structure that may interact with biological targets effectively.

Synthesis

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include using specific catalysts and solvents to facilitate the reaction between thiazole derivatives and pyrimidine precursors. The reaction conditions often include elevated temperatures and controlled pH levels to promote cyclization .

Antimicrobial Properties

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess antibacterial and antifungal properties against various strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate activity5.64 - 77.38 µM
Escherichia coliVariable activity2.33 - 156.47 µM
Candida albicansModerate antifungal activity16.69 - 78.23 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Thiazolopyrimidine derivatives have also been studied for their anticancer potential. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted their efficacy against different cancer cell lines, showcasing their potential as therapeutic agents .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways associated with inflammation or cancer progression.

These mechanisms contribute to its observed bioactivities and warrant further investigation to elucidate the precise pathways involved .

Case Studies

Several studies have explored the biological activities of thiazolopyrimidine derivatives:

  • Antimicrobial Screening : A study conducted on various thiazolopyrimidine derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Investigations into the anticancer properties of similar compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives, including the target compound?

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, the Biginelli reaction is used to form the dihydropyrimidinone core, followed by thiazole ring closure. details a protocol where 2-fluorobenzaldehyde reacts with thiourea derivatives under acidic conditions (e.g., acetic acid/acetic anhydride) with sodium acetate as a catalyst. Post-synthetic modifications, such as ester hydrolysis, yield the acetic acid derivative. Key steps include refluxing (~8–10 hours) and recrystallization from ethyl acetate or ethanol for purity .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses instruments like the Bruker SMART diffractometer with MoKα radiation (λ = 0.71073 Å). Structural refinement employs the SHELX suite (e.g., SHELXL for least-squares refinement), with hydrogen atoms placed in calculated positions using a riding model. R-factors (e.g., R1 = 0.052) and displacement parameters are optimized to validate the structure .

Q. What key structural features distinguish thiazolo[3,2-a]pyrimidine derivatives?

The fused thiazole and dihydropyrimidine rings adopt a flattened boat conformation, with dihedral angles between the thiazole and phenyl substituents (e.g., 7.10°–87.10° in related compounds). The Z-configuration of the exocyclic double bond (e.g., C2–C7 in ) is confirmed via torsional angles and electron density maps. Substituents like the acetic acid group influence planarity and intermolecular interactions .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., R-values, displacement ellipsoids) inform the reliability of structural models?

High-resolution data (θmax > 25°, Rint < 0.03) reduce systematic errors. R1 and wR2 values (e.g., 0.052 and 0.147 in ) indicate model accuracy, with S-factors close to 1.0 suggesting proper weighting. Anisotropic displacement parameters for non-hydrogen atoms and Hirshfeld surface analysis validate thermal motion and packing effects. Discrepancies in Δρ maps (±0.27 e Å⁻³) highlight regions requiring re-interpretation .

Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data for Z/E isomerism?

For Z-configuration confirmation:

  • NMR : Coupling constants (J) between vinyl protons (typically < 12 Hz for Z).
  • X-ray : Torsional angles (e.g., C2–C7–C8–C13 = 176.4° in ) and π-π stacking distances (3.5–4.0 Å) support spatial arrangements.
  • IR/Raman : Stretching frequencies for conjugated carbonyl groups (e.g., 1700–1750 cm⁻¹) correlate with electronic effects from substituents .

Q. How do substituents (e.g., phenyl, fluorine) influence the compound’s supramolecular interactions?

Fluorine substituents enhance dipole interactions and hydrogen bonding (C–H···F). The phenyl ring participates in π-π stacking (face-to-face distances ~3.8 Å), stabilizing the crystal lattice. The acetic acid group forms bifurcated hydrogen bonds (O–H···O/N), creating chains along crystallographic axes. These interactions are quantified via graph-set analysis (e.g., R₂²(8) motifs) .

Q. What computational methods complement experimental data in analyzing electronic properties?

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes in ). Electrostatic potential maps highlight nucleophilic/electrophilic regions, aligning with crystallographic electron density .

Methodological Challenges

Q. How are hydrogen atoms handled in low-resolution X-ray datasets?

For non-acidic H atoms, a riding model (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) is applied. For acidic protons (e.g., –COOH), difference Fourier maps locate H positions, followed by restrained refinement. In cases of disorder, geometric constraints (e.g., AFIX commands in SHELXL) maintain chemical rationality .

Q. How to resolve discrepancies between synthetic yield and theoretical calculations?

Optimize reaction conditions (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE). For example, achieved 78% yield using a 1:1 acetic acid/anhydride mixture. Mechanistic studies (e.g., LC-MS monitoring) identify intermediates, while computational tools (e.g., Gaussian) model energy barriers for side reactions .

Q. What strategies validate the biological relevance of structural features observed in vitro?

  • SAR Studies : Modify substituents (e.g., methoxy → nitro) and assay activity changes.
  • Molecular Dynamics : Simulate ligand-protein interactions over nanosecond timescales.
  • Crystallographic Fragment Screening : Co-crystallize with target proteins to identify binding modes .

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